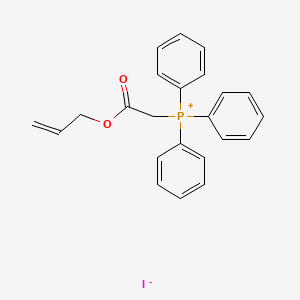

(Allyloxycarbonylmethyl)triphenylphosphonium iodide

Description

Properties

IUPAC Name |

(2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O2P.HI/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGRTFGJXKYEIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22IO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583655 | |

| Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206557-04-2 | |

| Record name | Phosphonium, [2-oxo-2-(2-propen-1-yloxy)ethyl]triphenyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206557-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Allyloxycarbonylmethyl)triphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Allyloxycarbonylmethyl Halide

The allyloxycarbonylmethyl halide can be prepared by halogenation of the corresponding allyloxycarbonylmethyl alcohol or by substitution reactions starting from allyl chloroformate derivatives. The typical synthetic route involves:

- Reacting allyl chloroformate with a suitable nucleophile to introduce the carbonyl and allyloxy groups.

- Halogenation at the methyl position adjacent to the carbonyl group to introduce the halide (iodide preferred for better leaving group ability).

This step requires careful control of reaction conditions to avoid side reactions such as polymerization of the allyl group or hydrolysis of the carbonate.

Quaternization of Triphenylphosphine

Triphenylphosphine (Ph3P) is reacted with the prepared allyloxycarbonylmethyl halide under reflux conditions in an inert solvent such as acetonitrile or dichloromethane. The reaction proceeds via nucleophilic attack by the phosphorus lone pair on the alkyl halide carbon, displacing the halide ion and forming the phosphonium salt.

| Parameter | Condition |

|---|---|

| Solvent | Acetonitrile or dichloromethane |

| Temperature | Reflux (60-80°C) |

| Reaction time | 12-24 hours |

| Molar ratio | 1:1 (Ph3P : allyloxycarbonylmethyl halide) |

| Atmosphere | Inert (argon or nitrogen) |

The product precipitates out or can be isolated by solvent evaporation and recrystallization.

Research Findings and Optimization

Yield and Purity:

The quaternization reaction typically yields this compound in 70-90% isolated yield with high purity after recrystallization.Solvent Effects:

Polar aprotic solvents like acetonitrile favor the reaction by stabilizing the transition state and enhancing nucleophilicity of triphenylphosphine.Temperature Influence:

Elevated temperatures (reflux) accelerate the reaction but must be controlled to prevent decomposition of the allyl group.Halide Choice:

Iodide is preferred over bromide or chloride due to its superior leaving group ability, resulting in higher reaction rates and yields.

Comparative Data Table of Preparation Parameters

| Parameter | Allyloxycarbonylmethyl Iodide | Allyloxycarbonylmethyl Bromide | Allyloxycarbonylmethyl Chloride |

|---|---|---|---|

| Leaving Group Ability | High | Medium | Low |

| Reaction Rate with Ph3P | Fast | Moderate | Slow |

| Typical Yield (%) | 80-90 | 65-75 | 50-60 |

| Stability of Intermediate | Moderate | Moderate | Higher |

| Preferred Solvent | Acetonitrile | Acetonitrile | Dichloromethane |

| Reaction Temperature | 60-80°C | 60-80°C | 40-60°C |

Chemical Reactions Analysis

Types of Reactions

(Allyloxycarbonylmethyl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: It can be involved in redox reactions, although specific examples are less common.

Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds, particularly in the synthesis of α,β-unsaturated esters.

Common Reagents and Conditions

Common reagents used with this compound include:

Rhodium or Palladium Catalysts: These are used to remove the allyl group in the preparation of esters.

Polar Solvents: Methanol and acetonitrile are frequently used as solvents for reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound include α,β-unsaturated esters and other phosphonium salts, which are valuable intermediates in organic synthesis .

Scientific Research Applications

(Allyloxycarbonylmethyl)triphenylphosphonium iodide has several scientific research applications:

Chemistry: It is widely used in organic synthesis for the preparation of esters and other compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It may be involved in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (Allyloxycarbonylmethyl)triphenylphosphonium iodide involves the formation of stable phosphonium salts, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of carbon-carbon bonds through coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Methyltriphenylphosphonium Iodide: Similar in structure but with a methyl group instead of an allyloxycarbonylmethyl group.

Ethyltriphenylphosphonium Bromide: Contains an ethyl group and bromide ion instead of an allyloxycarbonylmethyl group and iodide ion.

(Methoxycarbonylmethyl)triphenylphosphonium Bromide: Similar structure with a methoxycarbonylmethyl group and bromide ion.

Uniqueness

(Allyloxycarbonylmethyl)triphenylphosphonium iodide is unique due to its specific structure, which allows for the formation of α,β-unsaturated esters and its use in various coupling reactions. Its ability to form stable phosphonium salts makes it a valuable reagent in organic synthesis .

Biological Activity

(Allyloxycarbonylmethyl)triphenylphosphonium iodide is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a triphenylphosphonium moiety, which is known for its ability to facilitate cellular uptake due to its lipophilicity. The synthesis of this compound typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under basic conditions, followed by the introduction of an allyloxycarbonyl group.

Antimicrobial Properties

Research has indicated that phosphonium compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of triphenylphosphonium salts could inhibit bacterial growth effectively. These compounds act by disrupting bacterial membrane integrity and interfering with metabolic processes .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro assays revealed that this compound exhibits selective cytotoxicity against certain tumor cells, potentially making it a candidate for further development as an anticancer agent. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound can be attributed to its ability to target mitochondrial membranes. Phosphonium salts are known to accumulate in mitochondria due to the negative membrane potential, leading to mitochondrial dysfunction and subsequent cell death in cancer cells .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the effectiveness of various phosphonium compounds against Gram-positive and Gram-negative bacteria. Results showed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Studies : In a series of experiments involving human cancer cell lines, this compound was found to induce apoptosis at concentrations lower than those required for normal cells. This selectivity suggests potential therapeutic applications in oncology .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈I₃O₂P |

| Molecular Weight | 460.15 g/mol |

| Solubility | Soluble in organic solvents |

| MIC against S. aureus | 16 µg/mL |

| Cytotoxic IC50 | 10 µM (against KB cell line) |

Q & A

Q. What are the common synthetic routes for preparing (allyloxycarbonylmethyl)triphenylphosphonium iodide, and how are they optimized for yield and purity?

The compound is typically synthesized via Appel reaction conditions, where triphenylphosphine reacts with iodine to form a phosphonium iodide intermediate. This intermediate then displaces hydroxyl groups in alcohols or carbohydrates, favoring primary hydroxyls due to steric constraints . Optimization involves controlling stoichiometry (e.g., 1:1 PPh₃:I₂), solvent selection (dry hexamethylphosphoramide or THF), and reaction temperature (80–100°C). Post-synthesis purification often involves extraction with non-polar solvents (e.g., cyclohexane) and crystallization .

Q. How can researchers characterize this compound using spectroscopic methods?

Key characterization tools include:

- ¹H/¹³C NMR : Peaks for the allyloxycarbonyl group (δ ~5.0–6.0 ppm for allyl protons; δ ~165–170 ppm for carbonyl carbons) and triphenylphosphonium moiety (δ ~7.5–8.0 ppm for aromatic protons) .

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonium center .

- Melting point analysis : Comparable to structurally similar phosphonium iodides (e.g., isopropyltriphenylphosphonium iodide melts at 194–197°C) .

Q. What are the stability considerations for handling and storing this compound?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Decomposition pathways include hydrolysis of the allyloxycarbonyl group, detectable via IR loss of C=O stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. How does this compound participate in stereoselective Wittig olefination, and what factors influence regioselectivity?

The compound acts as a Wittig reagent for synthesizing α,β-unsaturated carbonyl derivatives. Reactivity hinges on:

- Base strength : Strong bases (e.g., NaHMDS) deprotonate the phosphonium salt to generate ylides, which react with aldehydes/ketones .

- Steric effects : Bulky substituents on the carbonyl substrate favor trans (E) alkene formation . Example: In cholane derivatives, this reagent enabled selective olefination at primary hydroxyls, avoiding secondary sites due to steric hindrance .

Q. What mechanistic insights explain contradictions in reaction outcomes when using this reagent under varying conditions?

Discrepancies arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize ylides, enhancing reactivity with electron-deficient carbonyls, while non-polar solvents favor less-reactive ylides .

- Iodide counterion mobility : In some cases, iodide participates in side reactions (e.g., SN2 displacements), altering product profiles. This is mitigated by using anhydrous conditions and molecular sieves .

Q. How can this reagent be applied in the synthesis of bioactive molecules or natural products?

It is pivotal in constructing:

- Unsaturated lactones : Used in insect pheromone synthesis via tandem Wittig-epoxidation (e.g., dihydrofuran-2(3H)-one derivatives) .

- Epoxidized steroids : For bile acid receptor studies, where the allyloxy group facilitates subsequent epoxidation with mCPBA .

Q. What safety and toxicity data are critical for experimental design with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.